1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can undergo cyclization reactions facilitated by catalysts like palladium or copper. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities efficiently. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways. The specific pathways involved may include kinase signaling, which is crucial in cell proliferation and apoptosis .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-pyrrolo[3,2-c]pyridine: A structural isomer with distinct chemical properties.
1H-pyrrolo[3,4-c]pyridine: Known for its biological activity and potential therapeutic applications.
Uniqueness: 1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-4-7(5)10-6;/h1-2,4,6,10H,3H2,(H,11,12);1H |
InChI Key |
WXCKFCASJGJBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CN=C2)C(=O)O.Cl |
Origin of Product |
United States |
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